

Introduction: The Thiazolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Thiazolidin-2-yl)ethanone hydrochloride

Cat. No.: B3114042

[Get Quote](#)

Heterocyclic systems are of immense importance in medicinal chemistry, with estimates suggesting that over 85% of all biologically active chemical entities contain at least one heterocycle.^[3] Among these, the thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a cornerstone scaffold.^{[1][4]} Its structural versatility and presence in natural products, such as the antibiotic penicillin, and synthetic drugs, like the antidiabetic agent pioglitazone, underscore its therapeutic significance.^[2] Thiazolidine derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.^{[3][4][5]}

1-(Thiazolidin-2-yl)ethanone hydrochloride represents a functionalized thiazolidine derivative that serves as a key synthetic intermediate. The presence of a reactive acetyl group at the 2-position, combined with the inherent features of the thiazolidine ring, offers multiple points for chemical modification, making it an attractive starting material for generating diverse compound libraries in the pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure consists of a saturated five-membered thiazolidine ring, which features a sulfur atom at position 1 and a nitrogen atom at position 3. An acetyl group ($\text{C}(\text{O})\text{CH}_3$) is attached to the carbon atom at position 2 (C2). As a hydrochloride salt, the nitrogen atom of the

thiazolidine ring is protonated and associated with a chloride counter-ion. This salt form often enhances the compound's stability and solubility in aqueous media. A critical feature is the stereocenter at C2, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Physicochemical Data

The key physicochemical properties of **1-(Thiazolidin-2-yl)ethanone hydrochloride** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ ClNO ₂	[6][7]
Molecular Weight	167.66 g/mol	[6][7]
CAS Number	1993017-93-8; 67399-73-9	[6][7]
Appearance	Typically a solid	N/A
Storage	Sealed in a dry, room temperature environment	[6]
SMILES Code	CC(C1SCCN1)=O.[H]Cl	[6]

Spectroscopic Characterization: A Self-Validating System

Accurate structural elucidation is paramount in chemical research. A combination of spectroscopic techniques provides a robust, self-validating system to confirm the identity and purity of **1-(Thiazolidin-2-yl)ethanone hydrochloride**.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on related thiazolidinone structures, the following characteristic shifts (in ppm, relative to TMS) can be predicted:[8][9]

- ~10.0-12.0 ppm (broad singlet, 2H): Protons of the protonated amine (N⁺H₂).

- ~5.5-6.0 ppm (triplet or multiplet, 1H): The methine proton at the C2 position, coupled to the adjacent C5 methylene protons.
- ~3.5-4.0 ppm (multiplet, 2H): Methylene protons at the C4 position (N-CH₂).
- ~3.0-3.5 ppm (multiplet, 2H): Methylene protons at the C5 position (S-CH₂).
- ~2.2-2.5 ppm (singlet, 3H): The three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton:

- ~195-205 ppm: Carbonyl carbon (C=O) of the acetyl group.
- ~65-75 ppm: Methine carbon at the C2 position.
- ~45-55 ppm: Methylene carbon at the C4 position (N-CH₂).
- ~30-40 ppm: Methylene carbon at the C5 position (S-CH₂).
- ~25-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups through their vibrational frequencies. Characteristic absorption bands (in cm⁻¹) are expected as follows:[10][11]

- ~2400-2700 cm⁻¹ (broad): N-H stretch of the ammonium salt.
- ~1700-1720 cm⁻¹ (strong): C=O stretch of the ketone.
- ~1400-1450 cm⁻¹: C-N stretching vibrations.
- ~650-750 cm⁻¹ (weak to medium): C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the molecular ion for the free base (C_5H_9NOS) at an m/z corresponding to $[M+H]^+ = 132.04$.

Synthesis and Mechanistic Considerations

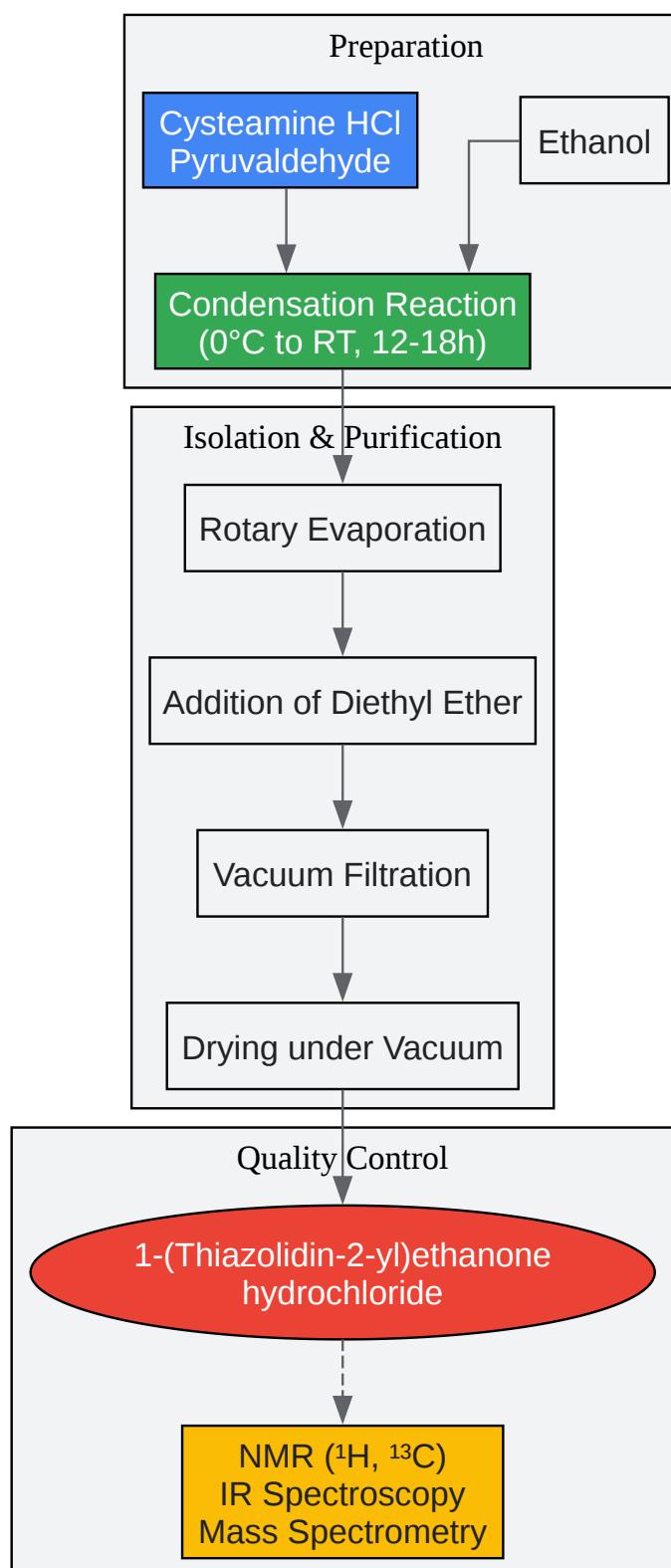
The synthesis of thiazolidine derivatives is a well-established area of organic chemistry.[\[12\]](#)[\[13\]](#) The most common and efficient method involves the condensation of an aminothiol with an aldehyde or ketone.[\[2\]](#)

Proposed Synthetic Protocol: Condensation of Cysteamine Hydrochloride with Pyruvaldehyde

This protocol describes a reliable method for the laboratory-scale synthesis of the target compound. The choice of pyruvaldehyde (an acetyl-containing aldehyde) provides the required C2-ethanone functionality directly.

Materials:

- Cysteamine hydrochloride
- Pyruvaldehyde (40% solution in water)
- Ethanol
- Diethyl ether
- Anhydrous Magnesium Sulfate ($MgSO_4$)


Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.0 eq) in ethanol.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyruvaldehyde (1.1 eq) dropwise to the stirred solution over 15 minutes.

- Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
- Purification: Add diethyl ether to the resulting residue to precipitate the product. Stir the slurry for 30 minutes.
- Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
- Drying: Dry the white to off-white solid under vacuum to yield **1-(Thiazolidin-2-yl)ethanone hydrochloride**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 2.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to the validated final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and validation of **1-(Thiazolidin-2-yl)ethanone hydrochloride**.

Mechanistic Insight

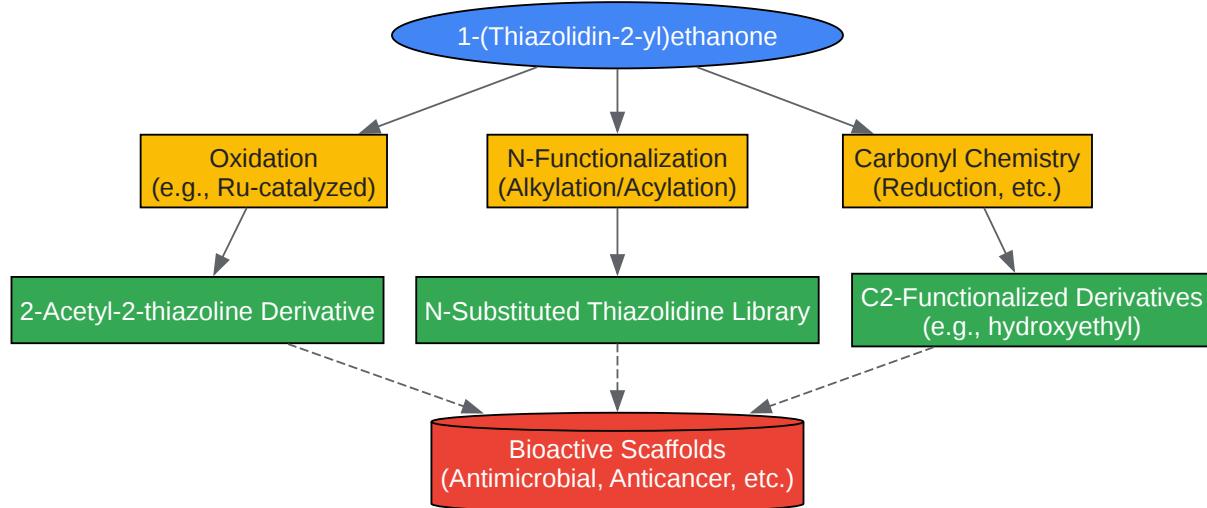
The formation of the thiazolidine ring proceeds through a well-understood mechanism. First, the highly nucleophilic thiol group of cysteamine attacks the electrophilic carbonyl carbon of pyruvaldehyde. This is followed by an intramolecular cyclization where the amine group attacks the resulting hemiaminal to form the five-membered ring, eliminating a molecule of water in the process. The reaction is typically self-catalyzed or may be facilitated by mild acid or base.

Chemical Reactivity and Applications in Synthesis

1-(Thiazolidin-2-yl)ethanone hydrochloride is not merely an endpoint but a versatile starting point for more complex molecules. Its utility stems from the reactivity of both the thiazolidine ring and the appended acetyl group.

Key Transformations

- Oxidation to 2-Thiazolines: The thiazolidine ring can be selectively oxidized to the corresponding 2-thiazoline.[14][15] This transformation introduces a degree of unsaturation, creating a different heterocyclic scaffold with its own unique chemical properties and biological activity profile.
- N-Functionalization: The secondary amine within the ring (after neutralization of the salt) is a nucleophilic site available for N-alkylation or N-acylation. This allows for the introduction of diverse substituents at the N3 position, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.
- Acetyl Group Chemistry: The ketone of the acetyl group can undergo various classical carbonyl reactions, such as reduction to an alcohol, reductive amination, or conversion to an oxime, providing further avenues for structural diversification.


Role as a Precursor in Drug Discovery

This compound serves as a valuable precursor for building libraries of drug candidates. The ability to modify the molecule at multiple positions enables the exploration of structure-activity relationships (SAR). For instance, derivatives can be synthesized and screened for a wide

array of biological activities for which the parent thiazolidine scaffold is known, including antimicrobial, anticancer, and antidiabetic effects.[5][9][16]

Logical Relationship of Synthetic Applications

The diagram below illustrates the central role of 1-(Thiazolidin-2-yl)ethanone as a branching point for creating diverse chemical entities.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of 1-(Thiazolidin-2-yl)ethanone as a key intermediate.

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride is a valuable and versatile heterocyclic compound. Its structure, containing multiple reactive sites, makes it an ideal building block for synthetic and medicinal chemists. A clear understanding of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive approach to its spectroscopic characterization enable its effective use in research. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined chemical tools will remain crucial to the advancement of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. 1993017-93-8|1-(Thiazolidin-2-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 7. CAS 67399-73-9 | 1-(Thiazolidin-2-yl)ethanone hydrochloride - Synblock [synblock.com]
- 8. rjpbc.com [rjpbc.com]
- 9. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Thiazolidine Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3114042#1-thiazolidin-2-yl-ethanone-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com